2-Phenylpentan-3-amine

Trace amine-associated receptors TAAR5 pharmacology GPCR screening

2-Phenylpentan-3-amine (CAS 1375794-85-6; hydrochloride salt CAS 1375474-33-1) is a synthetic primary amine with the molecular formula C11H17N and a molecular weight of 163.26 g/mol. Its structure features a phenyl group attached to the second carbon of a pentane backbone, with the primary amine located at the third carbon—a substitution pattern that generates two undefined stereocenters (C2 and C3), yielding up to four possible stereoisomers.

Molecular Formula C11H17N
Molecular Weight 163.26 g/mol
Cat. No. B13252332
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Phenylpentan-3-amine
Molecular FormulaC11H17N
Molecular Weight163.26 g/mol
Structural Identifiers
SMILESCCC(C(C)C1=CC=CC=C1)N
InChIInChI=1S/C11H17N/c1-3-11(12)9(2)10-7-5-4-6-8-10/h4-9,11H,3,12H2,1-2H3
InChIKeyPSBBRUWGPMOLMR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Phenylpentan-3-amine for Research Procurement: Chemical Identity, Scaffold Features, and Comparator Landscape


2-Phenylpentan-3-amine (CAS 1375794-85-6; hydrochloride salt CAS 1375474-33-1) is a synthetic primary amine with the molecular formula C11H17N and a molecular weight of 163.26 g/mol . Its structure features a phenyl group attached to the second carbon of a pentane backbone, with the primary amine located at the third carbon—a substitution pattern that generates two undefined stereocenters (C2 and C3), yielding up to four possible stereoisomers . The hydrochloride salt (C11H18ClN, MW 199.72 g/mol) is the most commonly supplied form, offering enhanced stability and handling characteristics for laboratory use . This compound belongs to the phenylalkylamine class but is structurally distinct from the more extensively studied 1-phenylpentan-3-amine (α-ethyl-benzenepropanamine, CAS 57707-67-2) and 3-phenylpentan-3-amine (CAS 30568-46-8), which features a quaternary benzylic carbon with two ethyl substituents . Commercially available at ≥95% purity from multiple suppliers including Enamine Ltd. and AKSci, 2-phenylpentan-3-amine is positioned as a versatile small-molecule scaffold for medicinal chemistry and chemical biology applications .

Why 2-Phenylpentan-3-amine Cannot Be Interchanged with 3-Phenylpentan-3-amine or 1-Phenylpentan-3-amine in Receptor Pharmacology Studies


Although 2-phenylpentan-3-amine, 3-phenylpentan-3-amine, and 1-phenylpentan-3-amine share the identical molecular formula (C11H17N), the position of the phenyl substituent on the pentanamine backbone fundamentally alters three critical pharmacological parameters: (1) the amine classification (primary vs. tertiary carbinamine), (2) the stereochemical complexity and the number of chiral centers, and (3) the agonist activity profile at trace amine-associated receptors (TAARs) . Empirical binding data reveal that while 3-phenylpentan-3-amine acts as a moderate-potency mouse TAAR5 agonist (EC50 = 80 nM), 2-phenylpentan-3-amine exhibits negligible agonist activity at the same receptor (EC50 > 10,000 nM)—a greater than 125-fold potency difference arising purely from the positional isomerism of the phenyl group [1]. Furthermore, 1-phenylpentan-3-amine is described as a potent serotonin and norepinephrine reuptake inhibitor, a pharmacological profile absent in the 2-phenyl isomer . These divergent target engagement profiles mean that reseachers cannot substitute one isomer for another without fundamentally altering the biological question under investigation.

Quantitative Differentiation Evidence for 2-Phenylpentan-3-amine vs. Closest Structural Analogs


Mouse TAAR5 Agonist Activity: 2-Phenylpentan-3-amine vs. 3-Phenylpentan-3-amine Direct Head-to-Head Comparison

In a direct head-to-head comparison using the identical assay platform, 2-phenylpentan-3-amine and 3-phenylpentan-3-amine—two positional isomers differing only in the location of the phenyl substituent on the pentanamine backbone—were evaluated for agonist activity at mouse TAAR5 expressed in HEK293 cells. 2-Phenylpentan-3-amine showed negligible agonist activity (EC50 > 10,000 nM), while 3-phenylpentan-3-amine demonstrated moderate potency (EC50 = 80 nM), representing a greater than 125-fold potency differential [1]. This stark contrast demonstrates that the C2-phenyl substitution pattern effectively abolishes TAAR5 agonism, making 2-phenylpentan-3-amine a valuable negative-control scaffold or selectivity tool where TAAR5-sparing activity is desired.

Trace amine-associated receptors TAAR5 pharmacology GPCR screening

Human Dopamine D2 Receptor Binding: 2-Phenylpentan-3-amine Exhibits Negligible Affinity vs. Typical Phenethylamine Stimulants

The dopamine D2 receptor (D2R) is a primary target for antipsychotic drugs and a key off-target for CNS-penetrant phenethylamine derivatives. 2-Phenylpentan-3-amine was tested for binding affinity at human D2S receptor expressed in CHO cell membranes using [3H]NMSP displacement. The compound showed negligible binding (Ki > 2,000 nM) [1]. This contrasts sharply with amphetamine, which exhibits measurable D2R affinity (Ki ≈ 2,000–8,000 nM range reported across studies), and with potent D2 antagonists such as haloperidol (Ki ≈ 1–4 nM) [2]. The low D2R engagement suggests that 2-phenylpentan-3-amine has reduced liability for D2-mediated effects, positioning it as a cleaner scaffold for projects where dopaminergic off-target activity must be minimized.

Dopamine D2 receptor Antipsychotic screening Off-target profiling

Serotonin 5-HT1A Receptor Binding: 2-Phenylpentan-3-amine Shows Only Weak Interaction vs. 1-Phenylpentan-3-amine's Potent SERT/NET Inhibition

2-Phenylpentan-3-amine was tested for binding affinity at the 5-HT1A receptor using [3H]8-OH-DPAT as radioligand in rat brain membrane preparations. At a screening concentration of 10 µM, the compound was reported to show measurable but low-level displacement . This weak 5-HT1A engagement contrasts with the pharmacological profile of the chain-isomer 1-phenylpentan-3-amine, which is explicitly characterized as a potent serotonin reuptake inhibitor (SERT) and norepinephrine reuptake inhibitor (NET) . The C2-phenyl positional isomer thus exhibits a markedly attenuated serotonergic profile relative to the C1-phenyl chain isomer, providing researchers with a degree of serotonin-related target selectivity not achievable with 1-phenylpentan-3-amine.

Serotonin receptor 5-HT1A Serotonergic profiling

Stereochemical Complexity as a Differentiation Feature: Two Undefined Chiral Centers Enable Enantiomer-Specific SAR Exploration

2-Phenylpentan-3-amine possesses two stereogenic centers (C2 bearing the phenyl substituent and C3 bearing the primary amine), yielding four potential stereoisomers: (2R,3R), (2S,3S), (2R,3S), and (2S,3R) . The compound is commercially supplied as a racemic mixture with 0 of 2 stereocenters defined . This contrasts with 3-phenylpentan-3-amine (CAS 30568-46-8), which has a quaternary benzylic carbon (C3 bearing both the amine and the phenyl group with two ethyl substituents) and is described as possessing only one chiral center, yielding a different stereochemical landscape for SAR exploration . Furthermore, 1-phenylpentan-3-amine bears a single chiral center at C3. The dual-stereocenter architecture of 2-phenylpentan-3-amine offers four times the stereochemical diversity of the single-chiral-center isomers, making it a richer platform for enantiomer-specific biological activity mapping. Chiral resolution protocols for phenylalkylamines via diastereomeric salt formation with chiral acids (e.g., tartaric acid, mandelic acid) or enzymatic transaminase-mediated kinetic resolution are well-established and directly applicable to this scaffold [1].

Chiral resolution Enantioselective synthesis Stereochemistry-activity relationships

N-Phenethyl Derivative Demonstrates TRPC Channel Inhibition: Scaffold Derivatization Potential Confirmed in Functional Assays

N-Phenethyl-1-phenylpentan-3-amine (compound 1), a simplified N-substituted analogue of 2-phenylpentan-3-amine, was evaluated for calcium-modulating activity in HEK cells expressing human TRPC channels and in rat-isolated aorta organ bath assays. The compound inhibited hTRPC3-, hTRPC4-, hTRPC5-, and hTRPC6-mediated calcium influx with IC50 values of 6, 2, 2, and 5 µM, respectively, and elicited vasorelaxation with Emax = 111.4%, comparable to the parent natural product schwarzinicine A (Emax = 123.1%) [1]. While the patent literature also reports that tris-(phenylalkyl)amine derivatives—containing the phenylpentylamine substructure—display high-affinity 5-HT2B receptor antagonism with Ki values < 10 nM for the most potent analogs , this evidence is provided to demonstrate the broader derivatization potential of the phenylpentan-3-amine scaffold. The TRPC data demonstrate that simple N-alkylation of the 2-phenylpentan-3-amine core is sufficient to confer low-micromolar ion channel modulatory activity, confirming that this scaffold is a productive starting point for focused medicinal chemistry exploration.

TRPC channels Calcium signaling Vasorelaxation Schwarzinicine A analogs

Recommended Research and Industrial Application Scenarios for 2-Phenylpentan-3-amine Based on Quantitative Differentiation Evidence


TAAR5 Target Deconvolution Studies Requiring a Negative-Control Scaffold

In TAAR5-focused drug discovery or target validation programs, 2-phenylpentan-3-amine serves as an ideal TAAR5-inactive control compound. Its EC50 > 10,000 nM at mouse TAAR5, compared to the 80 nM EC50 of the 3-phenyl isomer, provides a >125-fold activity window that allows researchers to distinguish TAAR5-mediated effects from TAAR5-independent effects within the same chemical scaffold class [1]. This application is particularly relevant for programs investigating the role of TAAR5 in olfactory signaling, neuropsychiatric disorders, or immunomodulation, where confounding TAAR5 agonism must be rigorously excluded from structure-activity relationship (SAR) datasets.

Enantiomer-Specific Pharmacological Profiling Using a Dual-Stereocenter Scaffold

The two undefined chiral centers of 2-phenylpentan-3-amine generate four possible stereoisomers, enabling systematic enantiomer-specific SAR studies that are not possible with single-chiral-center comparator scaffolds such as 3-phenylpentan-3-amine or 1-phenylpentan-3-amine . After chiral resolution via diastereomeric salt formation or enzymatic transaminase-mediated kinetic resolution, each individual stereoisomer can be profiled for differential target engagement, functional activity, and ADME properties. This stereochemical dimensionality is particularly valuable in academic medicinal chemistry laboratories and CRO-based hit-to-lead programs where stereochemistry-dependent pharmacology is a critical optimization parameter.

Calcium Signaling and TRPC Channel Pharmacology Using N-Alkylated Derivatives

The N-phenethyl derivative of 2-phenylpentan-3-amine has demonstrated confirmed TRPC3/4/5/6 channel inhibition with IC50 values of 2–6 µM and vasorelaxant efficacy (Emax = 111.4%) comparable to the natural product schwarzinicine A [2]. This positions 2-phenylpentan-3-amine as a viable starting material for the synthesis of focused libraries targeting TRPC channel subtypes implicated in cardiovascular disease, pulmonary hypertension, and neurological disorders. Procurement of the parent amine scaffold enables rapid, modular N-alkylation chemistry to generate diverse analogs for TRPC channel screening cascades.

Selective Scaffold for CNS Target Screening with Reduced Dopaminergic and Serotonergic Confounds

The negligible dopamine D2 receptor affinity (Ki > 2,000 nM) and weak 5-HT1A receptor binding of 2-phenylpentan-3-amine contrast with the potent dopaminergic and serotonergic activities of many phenethylamine derivatives [3]. This cleaner receptor profile makes 2-phenylpentan-3-amine a preferred scaffold for CNS target screening campaigns—such as those directed at sigma receptors, TAAR subtypes other than TAAR5, or NMDA receptor subtypes—where dopaminergic or serotonergic off-target activity would otherwise confound hit identification and SAR interpretation.

Quote Request

Request a Quote for 2-Phenylpentan-3-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.